(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one is a complex organic compound with a unique structure. This compound belongs to the class of polycyclic ketones and is characterized by its multiple fused ring systems and acetyl functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one typically involves multi-step organic synthesis. The starting materials are usually simple aromatic compounds, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and reduction to form the polycyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents play a crucial role in optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ketone functional group, converting it into an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, such as drug development for various diseases.
Industry
Industrially, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which (3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one: is unique due to its specific polycyclic structure and functional groups.
Other polycyclic ketones: Compounds with similar polycyclic frameworks but different functional groups.
Aromatic ketones: Compounds with simpler aromatic structures and ketone functionalities.
Uniqueness
The uniqueness of this compound lies in its complex fused ring system and the presence of both acetyl and dimethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
7148-54-1 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(3aS,5aS,6S,8aS,8bS)-6-acetyl-3a,5a-dimethyl-5,6,7,8,8a,8b,9,10-octahydro-3H-indeno[5,4-e]inden-2-one |
InChI |
InChI=1S/C20H26O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h8,10,15-17H,4-7,9,11H2,1-3H3/t15-,16+,17-,19+,20-/m0/s1 |
InChI Key |
VSKPLBHXQVCXOT-NDLGOLERSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C[C@@]43C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CC43C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.